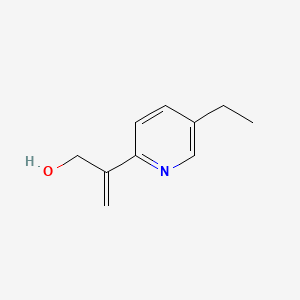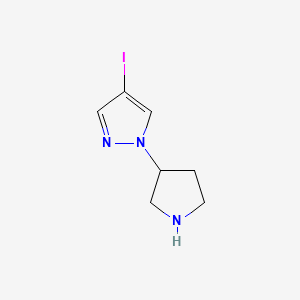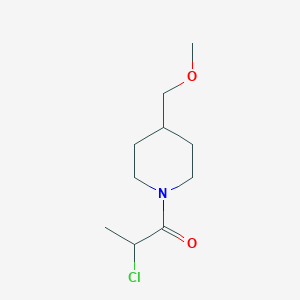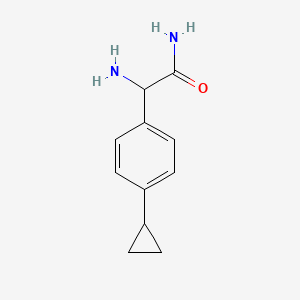![molecular formula C7H17N3O2 B13439297 (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino groups and the butanoic acid moiety. One common method involves the use of protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, simpler amines, and substituted compounds.
Scientific Research Applications
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
- (2S)-2-amino-3-hydroxybutanoic acid
Uniqueness
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is unique due to its specific structure, which includes two amino groups and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.
Properties
Molecular Formula |
C7H17N3O2 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-(3-aminopropylamino)butanoic acid |
InChI |
InChI=1S/C7H17N3O2/c8-3-1-4-10-5-2-6(9)7(11)12/h6,10H,1-5,8-9H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
KFJYMJZJSUORBX-LURJTMIESA-N |
Isomeric SMILES |
C(CN)CNCC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)CNCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



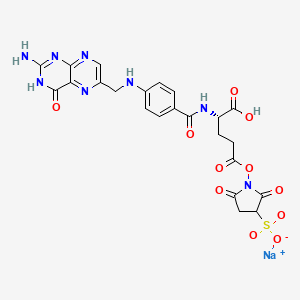
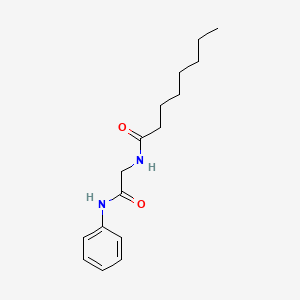
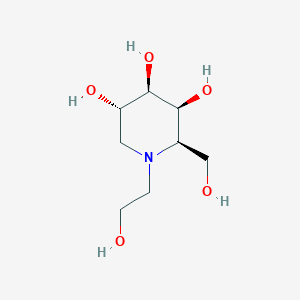
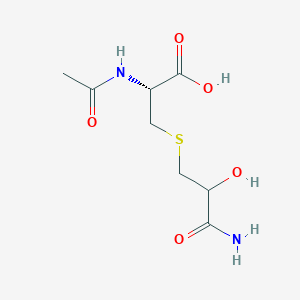

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
